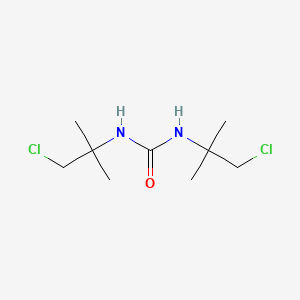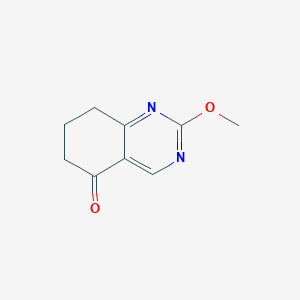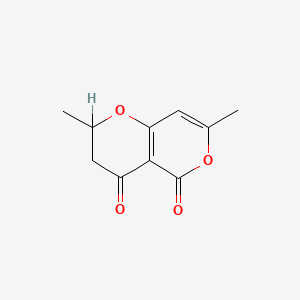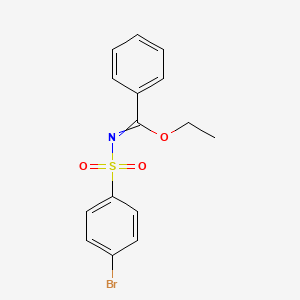
ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is an organic compound that features a sulfonyl group attached to a bromophenyl ring and a benzenecarboximidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl benzenecarboximidate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.
Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Various substituted phenyl derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, while the bromophenyl ring can participate in π-π stacking interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)sulfonylbenzenecarboximidate: Lacks the ethyl group, which may affect its reactivity and solubility.
Ethyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate: Contains a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.
Ethyl N-(4-bromophenyl)sulfonylbenzenecarboxylate:
Uniqueness
Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is unique due to the presence of both the sulfonyl and imidate groups, which provide distinct reactivity patterns and potential for diverse applications in various fields of research .
Properties
CAS No. |
22158-99-2 |
|---|---|
Molecular Formula |
C15H14BrNO3S |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate |
InChI |
InChI=1S/C15H14BrNO3S/c1-2-20-15(12-6-4-3-5-7-12)17-21(18,19)14-10-8-13(16)9-11-14/h3-11H,2H2,1H3 |
InChI Key |
SDFAJVSJVAGLST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)


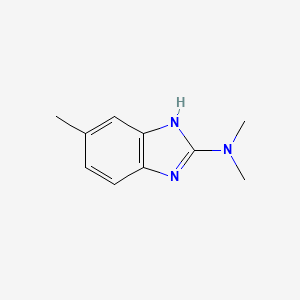

![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)
